1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- is a complex organic compound with a unique structure that includes a benzodioxole moiety and a pyrazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the Pd-catalyzed C-N cross-coupling reaction, where 5-bromo-benzo dioxole is reacted with various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands . The reaction is carried out in the presence of cesium carbonate as the base in a toluene solvent at reflux temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the nitrile group can yield primary amines.
Scientific Research Applications
1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- involves its interaction with molecular targets within cells. It has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The compound likely interacts with proteins involved in cell cycle regulation and apoptosis pathways, although the exact molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole moiety and have shown anticancer activity.
Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine: Another compound with a similar benzodioxole structure.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Contains the benzodioxole moiety and is used in various chemical applications.
Uniqueness
1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- is unique due to its combination of the benzodioxole and pyrazole rings, which confer specific chemical and biological properties. Its ability to induce apoptosis and cause cell cycle arrest makes it a promising candidate for further research in anticancer drug development.
Biological Activity
1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a carbonitrile group and a benzodioxole moiety. This unique structure is believed to contribute to its biological efficacy.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, derivatives similar to 1H-Pyrazole-4-carbonitrile have demonstrated significant inhibitory effects on various cancer cell lines:
- Mechanisms of Action : The compound is thought to inhibit key signaling pathways involved in cancer proliferation. For example, it has been shown to target the fibroblast growth factor receptors (FGFRs), which are often aberrantly activated in cancers .
- Case Studies : In vitro studies on lung and gastric cancer cells revealed that certain pyrazole derivatives exhibited IC50 values in the nanomolar range, indicating potent antiproliferative effects. Specifically, one derivative demonstrated an IC50 of 19 nM against NCI-H520 lung cancer cells .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties:
- Research Findings : Compounds with similar structures have been evaluated for their ability to reduce inflammation markers in various models. Studies suggest that they can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Mechanism : The anti-inflammatory activity is often attributed to the modulation of signaling pathways such as NF-kB and MAPK, which play critical roles in inflammation .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively:
- Efficacy Against Pathogens : Certain studies have reported that pyrazole compounds exhibit activity against a range of bacteria and fungi. For example, some synthesized pyrazoles demonstrated notable antifungal activity against various strains .
Summary of Biological Activities
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-1H-pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c13-4-9-6-15-16-12(9)14-5-8-1-2-10-11(3-8)18-7-17-10/h1-3,6H,5,7H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZFMWVHODUYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(C=NN3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.